6-Fluoro-2-hydroxy-3-nitrobenzonitrile
Overview
Description
6-Fluoro-2-hydroxy-3-nitrobenzonitrile is a chemical compound with the molecular formula C7H3FN2O3 and a molecular weight of 182.11 . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of 6-Fluoro-2-hydroxy-3-nitrobenzonitrile consists of a benzene ring substituted with a fluoro group, a hydroxy group, and a nitro group . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
6-Fluoro-2-hydroxy-3-nitrobenzonitrile is a solid at room temperature . Its density is predicted to be 1.59±0.1 g/cm3, and its boiling point is predicted to be 272.4±40.0 °C .Scientific Research Applications
Chemical Synthesis and Reactions
- 6-Fluoro-2-hydroxy-3-nitrobenzonitrile has been used in chemical reactions involving amines, amino acids, and NH-heteroaromatic compounds. For instance, 2-Fluoro-5-nitrobenzonitrile, a related compound, reacts with various amines and amino acids, leading to the formation of N-(2-cyano-4-nitrophenyl) derivatives, which are compared for their proton magnetic resonance spectra (Wilshire, 1967).
Molecular Structure and Properties
- Studies on the molecular geometries and internal rotational barriers of aromatic nitro compounds, including derivatives of 6-Fluoro-2-hydroxy-3-nitrobenzonitrile, have been conducted using density functional theory. These studies help understand the deformations and distortions in molecular structures, crucial for chemical synthesis and applications (Chen & Chieh, 2002).
Role in Catalysis
- Certain derivatives of 6-Fluoro-2-hydroxy-3-nitrobenzonitrile have been explored in catalysis. For example, 3-Ethylaminocarbonyl-2(1H)-pyridone, a catalyst in the aromatic nucleophilic substitution of fluoride, has been synthesized and tested using 2-fluoro-5-nitrobenzonitrile (Loppinet-Serani et al., 1998).
Pharmaceutical Research
- In pharmaceutical research, derivatives of 6-Fluoro-2-hydroxy-3-nitrobenzonitrile have been used. For instance, the synthesis of metabotropic glutamate receptor 5 (mGluR5) PET tracer [(18)F]FPEB, a promising imaging agent, involves a derivative of nitrobenzonitrile (Lim et al., 2014).
Material Science
- In material science, derivatives of 6-Fluoro-2-hydroxy-3-nitrobenzonitrile have been synthesized to study liquid-crystal transition temperatures, demonstrating the influence of fluorine substitution on nematic-isotropic transition temperatures (Kelly & Schad, 1984).
Safety And Hazards
6-Fluoro-2-hydroxy-3-nitrobenzonitrile is classified as a hazardous substance. It is harmful if swallowed or in contact with skin . It may cause eye irritation and respiratory tract irritation . Safety precautions include avoiding inhalation, ingestion, and skin contact, and using personal protective equipment .
properties
IUPAC Name |
6-fluoro-2-hydroxy-3-nitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FN2O3/c8-5-1-2-6(10(12)13)7(11)4(5)3-9/h1-2,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWFPDWJOVHRNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])O)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2-hydroxy-3-nitrobenzonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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